2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 4-methoxyaniline, and 1,2,4-triazole.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the reactions efficiently.
Optimized reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification techniques: Including crystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methoxyphenyl)benzamide: Lacks the triazole ring but shares the benzamide core.
N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide: Lacks the chloro group but contains the triazole and benzamide moieties.
2-chloro-N-phenyl-5-(1,2,4-triazol-4-yl)benzamide: Similar structure but without the methoxy group.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the chloro and methoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-5-2-11(3-6-13)20-16(22)14-8-12(4-7-15(14)17)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPCLDUNDMETEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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